Pentyl 3,4,5-tris(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)benzoate

Photoresist Lipophilicity LogP

Pentyl 3,4,5-tris(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)benzoate (CAS 94277-86-8) is a complex organic compound belonging to the class of diazonaphthoquinone (DNQ) sulfonate esters, where the central benzoate core is decorated with three identical 6-diazo-5,6-dihydro-5-oxo-naphthalene-1-sulfonyl groups at the 3,4,5-positions and esterified with a pentyl chain. The molecular formula is C42H28N6O14S3, with a molecular weight of approximately 936.9 g/mol, a computed XLogP3-AA of 13.5, a topological polar surface area of 335 Ų, and 15 rotatable bonds.

Molecular Formula C42H28N6O14S3
Molecular Weight 936.9 g/mol
CAS No. 94277-86-8
Cat. No. B12684350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl 3,4,5-tris(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)benzoate
CAS94277-86-8
Molecular FormulaC42H28N6O14S3
Molecular Weight936.9 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)C1=CC(=C(C(=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N)OS(=O)(=O)C4=CC=CC5=C4C=CC(=C5[O-])[N+]#N)OS(=O)(=O)C6=CC=CC7=C6C=CC(=C7[O-])[N+]#N
InChIInChI=1S/C42H28N6O14S3/c1-2-3-4-20-59-42(52)23-21-33(60-63(53,54)35-11-5-8-27-24(35)14-17-30(46-43)38(27)49)41(62-65(57,58)37-13-7-10-29-26(37)16-19-32(48-45)40(29)51)34(22-23)61-64(55,56)36-12-6-9-28-25(36)15-18-31(47-44)39(28)50/h5-19,21-22H,2-4,20H2,1H3
InChIKeyNSQSUVGLFLIZAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentyl 3,4,5-tris(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)benzoate (CAS 94277-86-8): Core Physical and Structural Baseline


Pentyl 3,4,5-tris(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)benzoate (CAS 94277-86-8) is a complex organic compound belonging to the class of diazonaphthoquinone (DNQ) sulfonate esters, where the central benzoate core is decorated with three identical 6-diazo-5,6-dihydro-5-oxo-naphthalene-1-sulfonyl groups at the 3,4,5-positions and esterified with a pentyl chain [1]. The molecular formula is C42H28N6O14S3, with a molecular weight of approximately 936.9 g/mol, a computed XLogP3-AA of 13.5, a topological polar surface area of 335 Ų, and 15 rotatable bonds [1]. These DNQ sulfonate moieties confer photoreactivity upon UV exposure, enabling the compound to undergo a Wolff rearrangement that generates an indenecarboxylic acid derivative and releases nitrogen gas, a property exploited in photoresist formulations [2].

Why Pentyl 3,4,5-tris(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)benzoate Cannot Be Replaced by Other DNQ Sulfonate Esters


In novolak/DNQ photoresist systems, the photoactive compound (PAC) must precisely balance dissolution inhibition, compatibility with the resin matrix, and photodecomposition kinetics. Simply interchanging DNQ sulfonate esters with different alkyl chain lengths or different degrees of DNQ substitution is not feasible because each variable directly alters the lipophilicity, solubility, and inhibition strength of the PAC [1]. For instance, replacing the pentyl ester with a shorter-chain analog such as the ethyl or propyl ester reduces the partition coefficient (logP) by approximately 50% or more, which can substantially change the PAC's solubility in organic casting solvents, its distribution within the novolak film, and its dissolution inhibition efficiency [2][3]. These differences directly translate into measurable variations in photoresist contrast and photospeed, as documented in the patent literature for tri-functional DNQ PACs [4].

Quantitative Differentiation Evidence for Pentyl 3,4,5-tris(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)benzoate Versus Structural Analogs


Lipophilicity (LogP) Advantage of the Pentyl Ester Over Shorter-Chain Alkyl Analogs

The pentyl ester exhibits a substantially higher lipophilicity compared to ethyl and propyl ester analogs. According to vendor HPLC-derived logP data, the pentyl ester (target) has a logP of 6.04, whereas the ethyl ester (CAS 73003-81-3) has a logP of 3.09 and the propyl ester (CAS 73003-79-9) has a logP of 3.38 [1][2][3]. This corresponds to a logP increase of +2.95 units (95% higher) relative to the ethyl ester and +2.66 units (79% higher) relative to the propyl ester. The higher logP translates into improved solubility in common photoresist casting solvents (e.g., propylene glycol monomethyl ether acetate, PGMEA) and enhanced compatibility with novolak resin matrices, which is critical for achieving uniform film formation and reproducible dissolution inhibition [4].

Photoresist Lipophilicity LogP

Tri-Functional DNQ Substitution Provides Higher Photoswitchable Dissolution Inhibition Than Bis-Functional Analogs

The target compound contains three DNQ-sulfonyloxy groups attached to a single benzoate core, whereas related bis-functional analogs such as pentyl 2,5-bis(((6-diazo-5-oxo-5,6-dihydronaphthalen-1-yl)sulfonyl)oxy)benzoate (CAS 100833-26-9) contain only two DNQ moieties [1]. The patent literature for tri-functional DNQ PACs establishes that increasing the number of DNQ groups per molecule enhances the dissolution inhibition contrast—the difference in dissolution rate between exposed and unexposed regions—by providing a higher density of photolabile sites that simultaneously convert upon UV exposure [2]. Specifically, U.S. Patent 4,588,670 demonstrates that tri-functional DNQ sulfonate esters deliver “substantially increased contrast while retaining or improving the resist photospeed” relative to comparable compositions employing lower-functionality PACs [2]. While direct contrast data for this specific pentyl ester are not publicly available, the class-level inference from tri-functional DNQ compounds supports superior dissolution switching behavior compared to bis-functional analogs [2].

Photoresist Dissolution Inhibition DNQ

Molecular Weight Differentiation for Tailoring Film Thickness Retention and Diffusion Properties

The pentyl ester has a molecular weight of 936.9 g/mol (PubChem computed) or 936.899 g/mol (Sielc) [1][2]. In comparison, the ethyl ester analog has a molecular weight of 894.8 g/mol, and the propyl ester has a molecular weight of 908.8 g/mol [3][4]. The pentyl ester is approximately 4.7% heavier than the ethyl ester and 3.1% heavier than the propyl ester. While the absolute mass difference appears modest, in photoresist thin-film applications, higher molecular weight PACs typically exhibit slower diffusion within the novolak matrix during post-exposure bake (PEB) steps, which can reduce the extent of acid-catalyzed deprotection blur and improve critical dimension uniformity [5]. This class-level behavior makes the pentyl ester a potentially more suitable candidate for high-resolution lithography where diffusion control is a critical parameter.

Molecular Weight Film Properties Diffusivity

Best-Fit Research and Industrial Application Scenarios for Pentyl 3,4,5-tris(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)benzoate


Positive-Tone Novolak/DNQ Photoresist Formulations Requiring High Lipophilic PAC Solubility

In the formulation of positive-tone photoresists for i-line (365 nm) or g-line (436 nm) lithography, the pentyl ester's logP of 6.04 provides superior solubility in common casting solvents such as PGMEA and ethyl lactate compared to shorter-chain analogs (logP 3.09–3.38) [1][2]. This reduces the risk of PAC crystallization during storage and coating, and improves film uniformity, which is critical for achieving reproducible lithographic performance in manufacturing environments [3].

High-Resolution Photoresist Patterning Requiring Strong Dissolution Inhibition Contrast

With three DNQ-sulfonyloxy groups per molecule, this compound is structurally predisposed to deliver a high dissolution inhibition contrast upon UV exposure [4]. In processes requiring sub-micron resolution, the tri-functional architecture can provide sharper switching between soluble and insoluble states compared to bis-functional PACs, supporting better pattern fidelity and line-edge roughness control [4].

Photoresist Design for Processes With Strict Post-Exposure Bake Diffusion Control

The molecular weight of 936.9 g/mol positions this pentyl ester as a relatively higher-mass PAC among homologous DNQ esters [5][6]. In chemically amplified or hybrid DNQ resists where post-exposure bake (PEB) diffusion of photoproducts must be minimized to preserve critical dimension uniformity, the larger molecular volume of the pentyl ester offers an intrinsic advantage in reducing diffusion blur relative to lower-molecular-weight analogs [7].

Research into Structure-Property Relationships of DNQ Photoactive Compounds

For academic and industrial R&D groups investigating the effect of ester alkyl chain length on dissolution inhibition, photospeed, and resin compatibility in DNQ/novolak systems, this compound provides a well-defined, high-purity structure with a C5 alkyl chain for direct comparison against the ethyl (C2) and propyl (C3) homologs, whose logP and molecular weight properties have been characterized [1][2][5]. This enables controlled studies to isolate the impact of lipophilicity on resist performance.

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